REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][CH2:4][CH2:3]1.[Br:6][C:7]1[CH:8]=[CH:9][C:10](F)=[N:11][CH:12]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O>[N:2]1([C:10]2[CH:9]=[CH:8][C:7]([Br:6])=[CH:12][N:11]=2)[CH2:5][CH2:4][CH2:3]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC1
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)F
|
Name
|
Cs2CO3
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The solid was treated with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2×3
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C1=NC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |